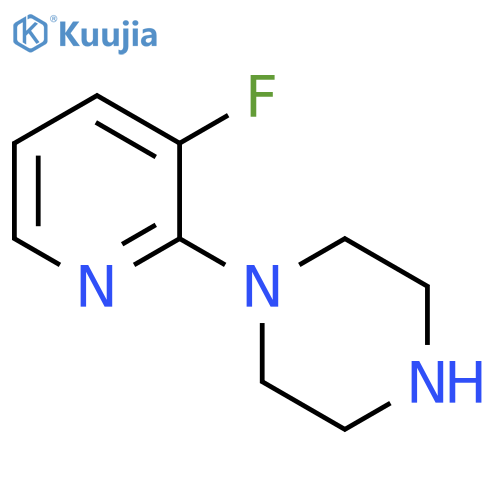

Cas no 85386-84-1 (1-(3-Fluoropyridin-2-yl)piperazine)

85386-84-1 structure

商品名:1-(3-Fluoropyridin-2-yl)piperazine

1-(3-Fluoropyridin-2-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluoropyridin-2-yl)piperazine

- Piperazine, 1-(3-fluoro-2-pyridinyl)- (9CI)

- Piperazine, 1-(3-fluoro-2-pyridinyl)-

- CS-0029706

- HPYRNHPSWLCJKD-UHFFFAOYSA-N

- GS0764

- DTXSID70234552

- 1-(3-Fluoro-pyridin-2-yl)-piperazine

- Z997723300

- 1-FPP

- 1-(3-Fluoro-2-pyridinyl)piperazine

- 85386-84-1

- L-644,763

- SCHEMBL1758382

- AKOS012026612

- 1-(3-Fluoro-2-pyridyl)piperazine; 3-Fluoro-2-(1-piperazinyl)pyridine

- 1-(3-fluoro-2-pyridyl)piperazine

- BDBM50027024

- L 644

- EN300-120688

- CHEMBL48833

- DTXCID00157043

- DB-277615

- G54510

-

- MDL: MFCD09910293

- インチ: InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2

- InChIKey: HPYRNHPSWLCJKD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(N=C1)N2CCNCC2)F

計算された属性

- せいみつぶんしりょう: 181.102

- どういたいしつりょう: 181.102

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

- 密度みつど: 1.167

- ふってん: 295.9°C at 760 mmHg

- フラッシュポイント: 132.7°C

- 屈折率: 1.529

1-(3-Fluoropyridin-2-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120688-10.0g |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 10.0g |

$1951.0 | 2025-02-21 | |

| Enamine | EN300-120688-0.05g |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 0.05g |

$105.0 | 2025-02-21 | |

| Enamine | EN300-120688-5.0g |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 5.0g |

$1316.0 | 2025-02-21 | |

| Chemenu | CM169916-1g |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95% | 1g |

$729 | 2021-08-05 | |

| TRC | B440998-10mg |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B440998-100mg |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 100mg |

$ 230.00 | 2022-06-07 | ||

| Enamine | EN300-120688-2.5g |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 2.5g |

$888.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14581-1G |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95% | 1g |

¥ 2,343.00 | 2023-04-13 | |

| Enamine | EN300-120688-1000mg |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 1000mg |

$453.0 | 2023-10-02 | |

| Enamine | EN300-120688-2500mg |

1-(3-fluoropyridin-2-yl)piperazine |

85386-84-1 | 95.0% | 2500mg |

$888.0 | 2023-10-02 |

1-(3-Fluoropyridin-2-yl)piperazine 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

85386-84-1 (1-(3-Fluoropyridin-2-yl)piperazine) 関連製品

- 907208-90-6(1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:85386-84-1)1-(3-Fluoropyridin-2-yl)piperazine

清らかである:99%

はかる:5g

価格 ($):2944.0